8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione
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Overview
Description
8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione is a complex organic compound with the molecular formula C20H17BrN6O2 and a molecular weight of 453.29 g/mol . This compound is known for its role as an intermediate in the synthesis of selective inhibitors of dipeptidyl peptidase 4 (DPP4), which are used in the treatment of type 2 diabetes .
Preparation Methods
The synthesis of 8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione involves several steps. One common method includes the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromo-2-butyne in the presence of sodium carbonate and acetone . The reaction mixture is heated to 40°C and stirred for 4 hours . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include sodium carbonate and acetone for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione is primarily used in scientific research for the development of selective inhibitors of dipeptidyl peptidase 4 (DPP4) . . The compound’s unique structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research.
Mechanism of Action
The compound exerts its effects by acting as an intermediate in the synthesis of DPP4 inhibitors . DPP4 is an enzyme that degrades incretin hormones, which are involved in the regulation of blood glucose levels. By inhibiting DPP4, these compounds help increase the levels of incretin hormones, thereby improving insulin secretion and reducing blood glucose levels .
Comparison with Similar Compounds
Similar compounds include other DPP4 inhibitors such as sitagliptin, saxagliptin, and linagliptin. Compared to these compounds, 8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione is unique due to its specific structure and the presence of the bromine atom, which may influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C20H18BrN6O2+ |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C20H18BrN6O2/c1-4-5-10-26-16-17(24-19(26)21)25(3)20(29)27(18(16)28)11-15-22-12(2)13-8-6-7-9-14(13)23-15/h6-9,16H,10-11H2,1-3H3/q+1 |
InChI Key |
UQSNIJDAATWWPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC[N+]1=C(N=C2C1C(=O)N(C(=O)N2C)CC3=NC4=CC=CC=C4C(=N3)C)Br |
Origin of Product |
United States |
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